ASCT1/2 Transporter Inhibition Potency: L-4FPG vs. L-4OHPG and L-4ClPG in a Single Head-to-Head Study
In a direct comparative study using astrocyte‑mediated transport assays, the (S)‑enantiomer of 4‑fluorophenylglycine (L‑4FPG) inhibited ASCT1/2‑mediated D‑serine uptake with an IC₅₀ of 44 µM. Under identical conditions, L‑4‑hydroxyphenylglycine (L‑4OHPG) gave an IC₅₀ of 283 µM and L‑4‑chlorophenylglycine (L‑4ClPG) gave an IC₅₀ of 25 µM . L‑4FPG therefore exhibits a >6‑fold greater inhibitory potency than the 4‑hydroxy analog, while retaining a favorable selectivity window over other amino‑acid transport systems that was superior to L‑4ClPG, which although more potent was less selective .
| Evidence Dimension | IC₅₀ for inhibition of ASCT1/2‑mediated D‑serine transport in rat cortical astrocytes |
|---|---|
| Target Compound Data | L‑4FPG IC₅₀ = 44 µM |
| Comparator Or Baseline | L‑4OHPG IC₅₀ = 283 µM; L‑4ClPG IC₅₀ = 25 µM |
| Quantified Difference | L‑4FPG is 6.4‑fold more potent than L‑4OHPG; L‑4ClPG is 1.8‑fold more potent than L‑4FPG but with lower selectivity |
| Conditions | D‑[³H]serine uptake in primary rat cortical astrocyte cultures; 10 min incubation at 37 °C |
Why This Matters
Procurement of the acetate salt of racemic 4‑fluorophenylglycine provides a stable solid form from which the active (S)‑enantiomer can be resolved for ASCT1/2 pharmacology; the 44 µM IC₅₀ benchmark allows researchers to avoid the 6‑fold less potent 4‑hydroxy analog for target‑engagement studies.
- [1] Foster, A. C., Rangel‑Diaz, N., Staubli, U., Yang, J.‑Y., Penjwini, M., Viswanath, V. & Li, Y.‑X. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor‑mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70–83. IC₅₀ values cited in Li et al. (2018) JPET 367(2):292–301. View Source
